N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-14(22-25-11)17(24)23(10-12-4-3-7-20-9-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYOSBAKNPZASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multiple steps:
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Formation of the Fluorobenzo[d]thiazole Intermediate
Starting Materials: 4-fluoroaniline and 2-mercaptobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiazole ring.
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Synthesis of the Isoxazole Ring
Starting Materials: Acetophenone and hydroxylamine hydrochloride.
Reaction Conditions: The reaction proceeds via a condensation reaction to form the isoxazole ring.
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Coupling of the Intermediates
Starting Materials: The fluorobenzo[d]thiazole intermediate and the isoxazole intermediate.
Reaction Conditions: The coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming a carboxylic acid derivative.
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Reduction
- Reduction reactions can target the nitro group (if present) on the benzothiazole ring, converting it to an amine.
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Substitution
- The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
-
Medicinal Chemistry
- Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory compounds.
- Potential use as an anticancer agent, targeting specific pathways involved in cell proliferation and apoptosis.
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Biological Studies
- Used in studies to understand the interaction of small molecules with biological targets such as enzymes and receptors.
- Employed in molecular docking studies to predict binding affinities and modes of action.
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Industrial Applications
- Potential use in the development of new pharmaceuticals.
- May serve as a lead compound for the synthesis of more potent derivatives.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
- Receptors involved in cell signaling pathways.
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Pathways Involved
- Inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Modulation of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
While direct pharmacological data for the target compound are sparse, structural analogs provide insights into structure-activity relationships (SAR). Below is a comparative assessment with related compounds from pharmacopeial and synthetic literature.
Structural and Functional Group Comparisons
Key Observations
Impact of Fluorine Substitution: The 4-fluorine on the benzo[d]thiazol ring in the target compound likely enhances binding affinity through hydrophobic interactions and metabolic stability compared to non-fluorinated analogs (e.g., benzyl-substituted oxazolidine in ).
Role of Isoxazole vs. Thiazole/Oxazolidine Cores :
- Isoxazole’s lower basicity compared to thiazole may reduce off-target interactions, while its hydrogen-bonding capacity could improve target specificity .
Methodological Considerations
The structural determination of such compounds often relies on crystallographic tools like the SHELX system (e.g., SHELXL for refinement), which is widely regarded as authoritative for small-molecule analysis . However, the absence of published crystallographic data for the target compound limits direct comparisons.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13FN4O2S, with a molecular weight of 368.39 g/mol. The compound features a complex structure that combines a thiazole ring, isoxazole moiety, and various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H13FN4O2S |
| Molecular Weight | 368.39 g/mol |
| CAS Number | 946202-57-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancerous processes. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
- Modulation of Cell Signaling Pathways : It affects pathways that regulate cell growth and apoptosis, potentially leading to reduced tumor proliferation and enhanced apoptosis in cancer cells.
- Binding Affinity : Interaction studies indicate that the compound binds effectively to proteins involved in cancer progression, which may enhance its therapeutic efficacy.
Anti-Cancer Activity
Several studies have reported on the anti-cancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes in treated cells .
Anti-Inflammatory Activity
The anti-inflammatory potential has also been investigated:
- Inhibition of Pro-inflammatory Mediators : The compound effectively reduced the levels of pro-inflammatory cytokines in cell culture models, suggesting its utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and isoxazole rings significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances potency against both cancerous and inflammatory targets .
- Pyridine Substitution : Substituting the pyridine group with different functional groups can alter binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways .
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the efficacy of this compound against lung cancer models. The compound was administered at varying concentrations, resulting in significant tumor size reduction in xenograft models compared to controls.
Case Study 2: Inflammatory Response Modulation
In another study focused on inflammatory diseases, this compound demonstrated a marked decrease in inflammation markers in animal models induced by lipopolysaccharide (LPS). Histological analysis revealed reduced tissue damage and lower infiltration of inflammatory cells.
Q & A
Q. What are the standard protocols for synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) to link the isoxazole-3-carboxylic acid moiety to the 4-fluorobenzo[d]thiazol-2-amine derivative.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency .
- Catalysts : Lewis acids or base catalysts (e.g., K₂CO₃) are used to accelerate nucleophilic substitutions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity assessment .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, particularly for the fluorobenzo[d]thiazole and pyridinylmethyl groups .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and aromatic C-F (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What biological targets or activities have been reported for this compound?
Preliminary studies on analogs suggest:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via fluorobenzo[d]thiazole interactions .
- Anticancer potential : Pyridinylmethyl and isoxazole moieties may modulate kinase pathways (e.g., EGFR or MAPK) .
- Neuroprotective effects : Fluorinated thiazole derivatives exhibit activity in neuronal cell models .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Switch to greener solvents (e.g., acetonitrile) to improve solubility and reduce side reactions .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time and improves regioselectivity .
- Workup strategies : Liquid-liquid extraction or column chromatography minimizes impurities, with yields typically >70% under optimized conditions .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under consistent conditions (pH, temperature) .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to differentiate intrinsic activity from artifacts .
- Target profiling : Use kinase screening panels or proteomics to identify off-target interactions that may explain variability .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to fluorobenzo[d]thiazole-recognizing targets (e.g., PARP-1) .
- MD simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Build regression models using descriptors like logP and polar surface area to predict bioactivity .
Q. How to analyze crystallographic data for structural confirmation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement; resolve fluorine positional disorder with restraints .
- Twinned data handling : SHELXE or PLATON identifies pseudo-merohedral twinning in fluorinated crystals .
- Validation tools : CheckCIF reports geometric outliers (e.g., bond angles) to ensure structural accuracy .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the 4-fluoro group with Cl, Br, or OMe to assess electronic effects on activity .
- Bioisosteric swaps : Substitute pyridinylmethyl with benzyl or thiophene groups to probe steric tolerance .
- Pharmacophore mapping : MOE or Phase identifies critical features (e.g., hydrogen-bond acceptors) for target engagement .
Q. How to troubleshoot discrepancies in spectral data during characterization?
- Impurity analysis : Use preparative HPLC to isolate minor components; compare MS/MS fragmentation with synthetic intermediates .
- Tautomerism assessment : Variable-temperature NMR (e.g., 25–60°C) detects dynamic equilibria in the isoxazole ring .
- Crystallization trials : Recrystallize from DMSO/water to obtain pure polymorphs for unambiguous structural assignment .
Q. What experimental approaches are used to study synergistic effects with other therapeutic agents?
- Combination index (CI) assays : Chou-Talalay method quantifies synergy in cell viability assays (e.g., with cisplatin) .
- Pathway analysis : RNA-seq or phosphoproteomics identifies upregulated/downregulated pathways in combination treatments .
- In vivo models : Xenograft studies with co-administration (e.g., 5-fluorouracil) evaluate pharmacokinetic and toxicity interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
